

Technical Support Center: NOSO-502 and Colistin Cross-Resistance

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Compound of Interest

Compound Name: NOSO-502

Cat. No.: B15565946

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for cross-resistance between the novel antibiotic **NOSO-502** and the last-resort polymyxin, colistin.

Frequently Asked Questions (FAQs)

Q1: What are the mechanisms of action for **NOSO-502** and colistin?

A1: **NOSO-502** and colistin have distinct mechanisms of action. **NOSO-502** is a novel antibiotic belonging to the odorhabdin class, which inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.^{[1][2]} Colistin, a polymyxin antibiotic, disrupts the integrity of the bacterial outer membrane by interacting with the lipid A component of lipopolysaccharide (LPS), leading to cell lysis.^{[1][3]}

Q2: Is there a potential for cross-resistance between **NOSO-502** and colistin?

A2: Yes, while **NOSO-502** is active against many colistin-resistant strains, cross-resistance has been observed, particularly in *Klebsiella pneumoniae* and *Enterobacter cloacae* complex species.^{[1][4]} This is not due to a shared mechanism of action but rather a linked regulatory pathway.

Q3: What is the primary mechanism of cross-resistance between **NOSO-502** and colistin?

A3: The primary mechanism of cross-resistance involves mutations in the two-component regulatory system (TCS) CrrAB.[1][3][5] Specifically, mutations in the sensor kinase gene *crrB* can lead to a dual-resistance phenotype through two distinct downstream effects:

- **NOSO-502** Resistance: Upregulation of the Resistance-Nodulation-Division (RND) family efflux pump component, KexD.[1][5] This pump actively removes **NOSO-502** from the bacterial cell.
- Colistin Resistance: Alterations in lipopolysaccharide (LPS) structure through the modulation of the PmrAB and/or PhoPQ two-component systems.[1][3] This modification of lipid A reduces colistin's ability to bind to the bacterial outer membrane.

Q4: Is **NOSO-502** effective against strains with common colistin resistance mechanisms?

A4: Generally, yes. **NOSO-502** has been shown to be effective against strains with several common colistin resistance mechanisms, including mutations in *pmrA*, *pmrB*, *mgrB*, and *phoQ*, as well as those carrying the plasmid-mediated *mcr-1*, *mcr-2*, and *mcr-3* genes.[6] The key exception is resistance mediated by mutations in the *crrB* gene.[6]

Troubleshooting Guides

Problem 1: I am observing high MIC values for **NOSO-502** in a colistin-resistant strain of *K. pneumoniae* or *E. cloacae*.

- Possible Cause: The colistin resistance in your strain may be mediated by a mutation in the *crrB* gene of the CrrAB two-component system. This can lead to the upregulation of the KexD efflux pump, which confers resistance to **NOSO-502**. [1][5]
- Troubleshooting Steps:
 - Sequence the *crrAB* locus: Perform Sanger or whole-genome sequencing to identify potential mutations in the *crrA* and *crrB* genes.
 - Gene expression analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of the *kexD* gene. A significant increase in *kexD* expression in your resistant isolate compared to a susceptible control would support this mechanism.

- Efflux pump inhibitor assay: Perform MIC testing with **NOSO-502** in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI) like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or PA β N (phenylalanine-arginine β -naphthylamide). A significant reduction in the **NOSO-502** MIC in the presence of an EPI would suggest efflux-mediated resistance.

Problem 2: My experimental results show variable or "heteroresistance" to **NOSO-502** in an *E. cloacae* population.

- Possible Cause: Some strains of *E. cloacae*, particularly those belonging to specific genetic clusters (e.g., Hoffmann's clusters XI and XII), can exhibit heteroresistance to **NOSO-502**.^[1]^[4]^[7] This means that a subpopulation of cells within the larger susceptible population can grow at higher concentrations of the antibiotic.^[1]
- Troubleshooting Steps:
 - Perform a Population Analysis Profile (PAP): This is the gold standard for detecting and quantifying heteroresistance.^[6] By plating a high-density inoculum on agar plates with a range of **NOSO-502** concentrations, you can visualize and quantify the resistant subpopulation.
 - Subculture resistant colonies: Isolate colonies that grow on the higher concentration plates from your PAP experiment. Re-test their MIC for **NOSO-502** after subculturing in antibiotic-free media. If the resistance is unstable and the MIC returns to a susceptible level, this is characteristic of heteroresistance.

Data Presentation

Table 1: In Vitro Activity of **NOSO-502** against Colistin-Susceptible and -Resistant Enterobacteriaceae

Bacterial Species	Colistin Resistance Mechanism	Colistin MIC (µg/mL)	NOSO-502 MIC (µg/mL)	Reference
E. coli	Wild-Type	≤2	1-4	[6]
E. coli	mcr-1	>2	2	[6]
K. pneumoniae	Wild-Type	≤2	0.5-2	[6]
K. pneumoniae	pmrB mutation	>2	1	[6]
K. pneumoniae	mgrB inactivation	>2	1-2	[6]
K. pneumoniae	crrB mutation	>2	16	[6]
E. cloacae complex (Cluster I-X)	Variable	Variable	1-2	[1]
E. cloacae complex (Cluster XI-XII)	High	>64	16-32	[1]

Table 2: MIC50 and MIC90 Values for **NOSO-502** against Enterobacter cloacae Complex (ECC)

Organism	Number of Isolates	NOSO-502 MIC50 (µg/mL)	NOSO-502 MIC90 (µg/mL)	NOSO-502 MIC Range (µg/mL)	Reference
ECC (all clusters)	75	1	2	0.5-32	[1] [4]

Experimental Protocols

1. Broth Microdilution MIC Determination (adapted from CLSI M07 guidelines)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of **NOSO-502** and colistin.

- Materials:
 - 96-well microtiter plates
 - Cation-adjusted Mueller-Hinton Broth (CAMHB)
 - Bacterial inoculum standardized to 0.5 McFarland
 - Stock solutions of **NOSO-502** and colistin sulfate
 - Multichannel pipette
- Procedure:
 - Prepare serial two-fold dilutions of **NOSO-502** and colistin in CAMHB in the 96-well plates. The final volume in each well should be 50 μ L.
 - Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard. This should then be diluted to achieve a final inoculum of approximately 5×10^5 CFU/mL in each well.
 - Add 50 μ L of the standardized bacterial inoculum to each well, bringing the total volume to 100 μ L.
 - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
 - Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
 - The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

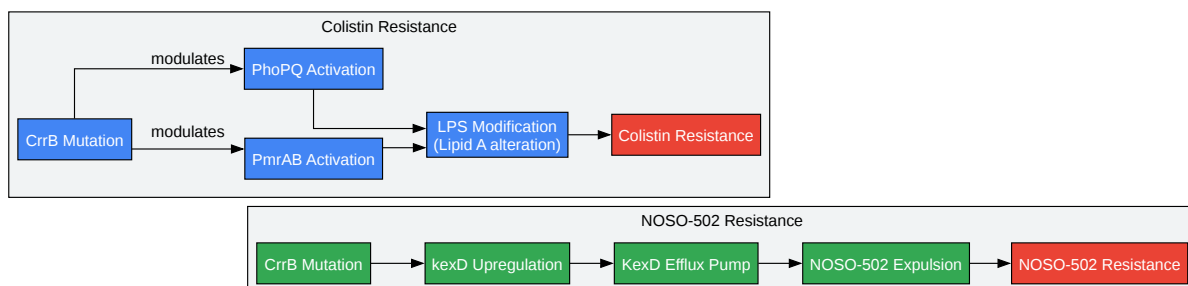
2. Time-Kill Assay (based on CLSI M26-A guidelines)

This assay determines the bactericidal or bacteriostatic activity of an antimicrobial agent over time.^{[2][8]}

- Materials:

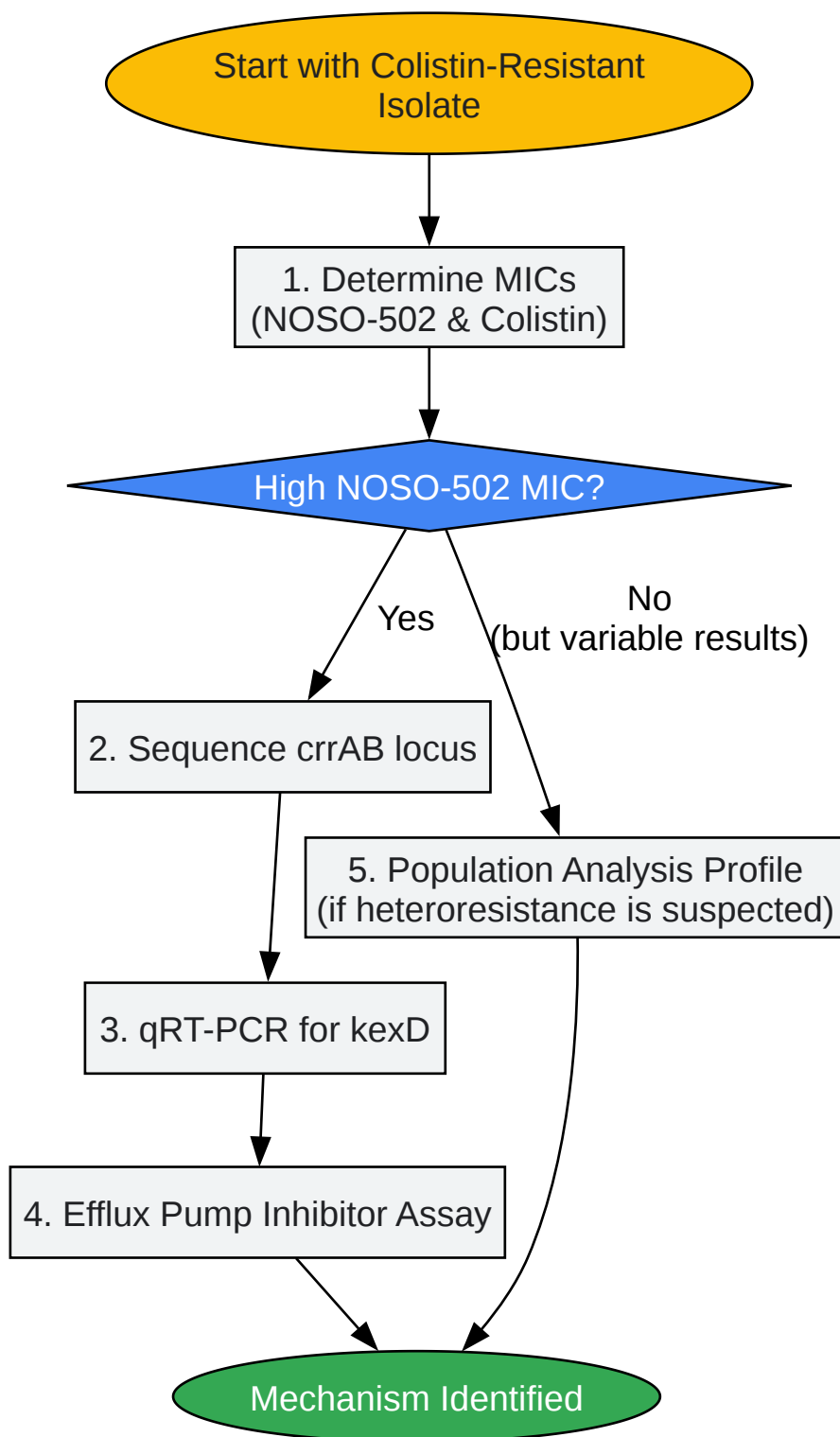
- Culture tubes with CAMHB
- Bacterial inoculum standardized to 0.5 McFarland
- Stock solutions of **NOSO-502** and colistin
- Sterile saline or PBS for dilutions
- Tryptic Soy Agar (TSA) plates
- Incubator with shaking capabilities
- Procedure:
 - Prepare tubes of CAMHB containing **NOSO-502** or colistin at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC). Include a growth control tube without any antibiotic.
 - Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 5×10^5 CFU/mL.
 - Incubate the tubes at $35^\circ\text{C} \pm 2^\circ\text{C}$ with agitation.
 - At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
 - Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
 - Plate 100 μL of the appropriate dilutions onto TSA plates.
 - Incubate the plates at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 18-24 hours.
 - Count the colonies on the plates (ideally between 30 and 300 colonies) and calculate the CFU/mL for each time point and concentration.
 - Plot \log_{10} CFU/mL versus time to generate the time-kill curves. Bactericidal activity is typically defined as a ≥ 3 - \log_{10} reduction in CFU/mL from the initial inoculum.[2]

Mandatory Visualizations



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Caption: CrrAB-mediated cross-resistance pathway.



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Caption: Troubleshooting workflow for **NOSO-502** resistance.

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